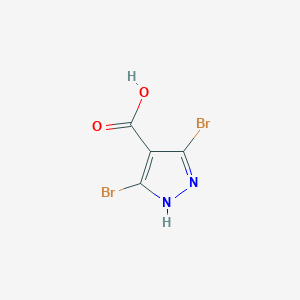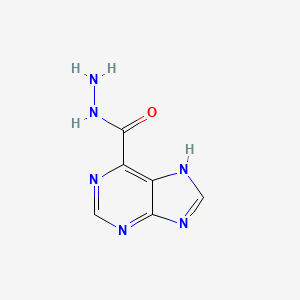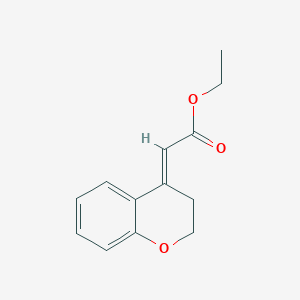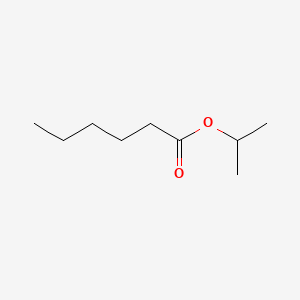
己酸异丙酯
描述
Isopropyl hexanoate is a fatty acid ester that has a sweet, delicate, fruity odor of pineapple and a fresh, sweet, berry-like taste . It is a colorless liquid .
Synthesis Analysis
Isopropyl hexanoate is formed by the esterification of propanol and hexanoic acid . The hydroxyl group from the propanol reacts with the carboxylic acid group from the hexanoic acid to produce water and the ester, Isopropyl hexanoate .Molecular Structure Analysis
The molecular formula of Isopropyl hexanoate is C9H18O2 . It has a molecular weight of 158.24 . The structure of Isopropyl hexanoate includes a total of 28 bonds. There are 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 ester .Chemical Reactions Analysis
The chemical structure of Isopropyl hexanoate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 28 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 ester .Physical And Chemical Properties Analysis
Isopropyl hexanoate is a colorless liquid with a sweet, delicate, fruity odor of pineapple and a fresh, sweet, berry-like taste . It has a boiling point of 168°C and a specific gravity of 0.86 . The refractive index is 1.40 .科学研究应用
聚丙烯薄膜中的渗透性评估
己酸异丙酯由于其与 1-己醇等化合物的结构相似性,可能被用于评估物质通过聚合物材料的渗透性的研究中。例如,Gavara 等人(1996 年)利用等静压和准等静压渗透实验探索了 1-己醇通过聚丙烯薄膜的渗透性。这项研究对于理解包括己酸异丙酯在内的类似化合物如何与此类材料相互作用非常重要,这在包装技术和材料科学中具有重要意义(Gavara、Catalá、Hernández-Muñoz、Hernandez,1996 年)。
植物油加工和质量
己酸异丙酯可能与关注植物油加工的研究间接相关。Gallegos‐Infante 等人(2007 年)使用异丙醇和己烷等溶剂研究了植物油的加工条件。这项研究可以提供有关己酸异丙酯作为衍生物或相关化合物在类似加工条件下的行为的见解(Gallegos‐Infante、Rocha‐Guzmán、González-Laredo、Gómez-Sánchez、Zuno-Floriano、Vidaña-Martínez,2007 年)。
生物工程应用
在生物工程中,聚(N-异丙基丙烯酰胺)等聚合物已广泛用于细胞和蛋白质释放。Cooperstein 和 Canavan(2010 年)回顾了此类聚合物的应用,强调了它们在无损释放过程中的效用。该研究与己酸异丙酯的相关性在于与异丙基的共享化学结构和性质,这可能表明己酸异丙酯在类似生物工程背景下的潜在应用(Cooperstein、Canavan,2010 年)。
合成和催化
对己酸烯丙酯等化合物的合成研究(其中异丙醇用作溶剂或反应物)也阐明了己酸异丙酯在化学合成中的潜在作用。Lin(2007 年)讨论了在微波辐射下使用活性炭负载的 SnCl_4·5H_2O 合成己酸烯丙酯,突出了异丙醇在该合成工艺中的潜力。这表明己酸异丙酯在化学合成和催化中可以有类似的应用,无论是作为溶剂还是中间体(Lin,2007 年)。
纳米复合材料中的热传输
Zhang 等人(2016 年)讨论了异丙醇在增强纳米复合材料的热传输性能中的作用,可以推断出己酸异丙酯在类似应用中的潜在影响。他们的研究表明,异丙醇中的微等离子体处理如何导致纳米复合材料的热扩散率增强,这表明己酸异丙酯在材料科学和工程领域的潜在应用领域(Zhang、Sun、Lu、Askari、Macias‐Montero、Joseph、Dixon、Ostrikov、Maguire、Mariotti,2016 年)。
异丙醇在石油提取中的应用
Zhang、Rhee 和 Koseoglu(2002 年)的研究探讨了异丙醇在石油提取中的应用,可以提供有关己酸异丙酯如何在类似溶剂萃取工艺中表现的见解。他们的研究重点是异丙醇在棉籽油萃取中的萃取效率和性能,这可能与理解己酸异丙酯在各种工业应用中的溶剂性能有关(Zhang、Rhee、Koseoglu,2002 年)。
安全和危害
Isopropyl hexanoate is classified as a flammable liquid, Category 3 . It has a flash point of 54°C . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
作用机制
Target of Action
Isopropyl hexanoate, also known as isopropyl caproate , is primarily used as a flavoring agent . It is recognized by the olfactory receptors in our nose, which are its primary targets. These receptors play a crucial role in the perception of smell.
Mode of Action
Isopropyl hexanoate is an ester formed by the reaction of propanol with hexanoic acid . The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway. This leads to the perception of a specific smell. The exact interaction and the resulting changes at a molecular level are complex and involve a series of biochemical reactions.
Biochemical Pathways
The biochemical pathways involved in the perception of smell are complex and involve a series of reactions. When isopropyl hexanoate binds to the olfactory receptors, it triggers a signal transduction pathway. This involves the activation of various proteins and enzymes, leading to the generation of a nerve impulse that is transmitted to the brain. The brain then interprets this signal as a specific smell .
Result of Action
The primary result of the action of isopropyl hexanoate is the perception of a specific smell. This is due to its interaction with the olfactory receptors and the subsequent signal transduction pathway. It is often described as having a fresh flavor profile .
属性
IUPAC Name |
propan-2-yl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-7-9(10)11-8(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHDAORXSNJOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177674 | |
| Record name | Isopropyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | Isopropyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
172.00 to 173.00 °C. @ 760.00 mm Hg | |
| Record name | Isopropyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040430 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
almost insoluble in water; soluble in alcohol | |
| Record name | Isopropyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.854-0.860 (20°) | |
| Record name | Isopropyl hexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/653/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isopropyl hexanoate | |
CAS RN |
2311-46-8 | |
| Record name | Isopropyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2311-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002311468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL HEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AO2UI60U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopropyl hexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040430 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

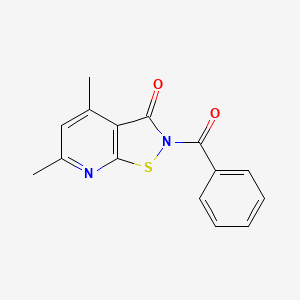
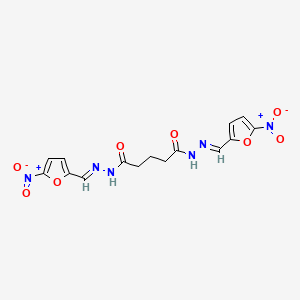
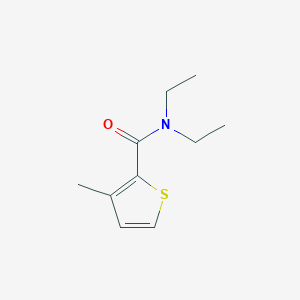
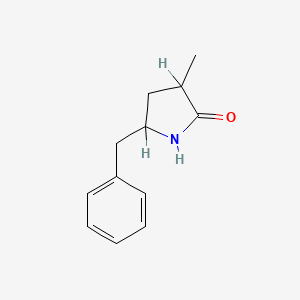

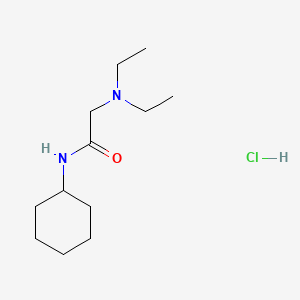
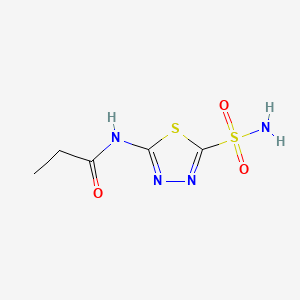
![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)
![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)
